- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating ReagentChemistry - A European Journal, 2014, 20(19), 5573-5579,
Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)

936902-12-4 structure
Produktname:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
CAS-Nr.:936902-12-4
MF:C13H16BNO3
MW:245.082043647766
MDL:MFCD13181968
CID:839816
PubChem ID:53216817
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
- BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER
- BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER
- CHLWHHUKKHNQTH-UHFFFAOYSA-N
- ZXBA000730
- BCP18917
- FCH2810322
- CM10528
- OR61115
- AS06375
- AB66696
- Benzoxazole-5-boronic acid pinacol ester
- BC000673
- SY059476
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)
- 1,3-Benzoxazole-5-boronic acid pinacol ester
-
- MDL: MFCD13181968
- Inchi: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3
- InChI-Schlüssel: CHLWHHUKKHNQTH-UHFFFAOYSA-N
- Lächelt: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1
Berechnete Eigenschaften
- Genaue Masse: 245.12200
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 1
- Komplexität: 318
- Topologische Polaroberfläche: 44.5
Experimentelle Eigenschaften
- Dichte: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 88-93 °C
- PSA: 44.49000
- LogP: 2.12700
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H302 + H312 + H332
- Warnhinweis: P280
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 20/21/22
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:2-8°C
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-112334-0.25g |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
936902-12-4 | 95% | 0.25g |
$56.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062395-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 96% | 10g |
¥4348.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43590-25g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 25g |
¥10504.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43590-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 5g |
¥1794.0 | 2023-09-06 | |
Chemenu | CM134707-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 10g |
$617 | 2021-08-05 | |
Chemenu | CM134707-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 5g |
$353 | 2021-08-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230231-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 5g |
¥1813.0 | 2024-04-17 | |
TRC | B694118-250mg |
Benzooxazole-5-boronic acid pinacol ester |
936902-12-4 | 250mg |
$ 98.00 | 2023-04-18 | ||
Chemenu | CM134707-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 10g |
$*** | 2023-05-29 | |
Ambeed | A285632-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 1g |
$50.0 | 2025-02-25 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
Referenz
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Referenz
- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C
Referenz
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
Referenz
- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 100 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C
Referenz
- Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
Referenz
- Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy InducersJournal of Medicinal Chemistry, 2017, 60(14), 6337-6352,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
Referenz
- Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 20 h, 100 °C
Referenz
- Organometallic compound and organic light-emitting device including the same, European Patent Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
Referenz
- Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
Referenz
- Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, reflux
Referenz
- OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes, Germany, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C
Referenz
- Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis TherapyJournal of Medicinal Chemistry, 2018, 61(23), 10724-10738,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C
Referenz
- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C
Referenz
- Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, rt → reflux
Referenz
- Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation, China, , ,
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Verwandte Literatur
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
3. Book reviews
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

Reinheit:99%
Menge:5g
Preis ($):278.0